

Application Notes: Desmethyl Levofloxacin-d8 in Metabolic Research

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Compound of Interest

Compound Name: Desmethyl Levofloxacin-d8

Cat. No.: B602689

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Introduction

Desmethyl Levofloxacin-d8 is the deuterium-labeled form of Desmethyl Levofloxacin, a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Due to its stable isotope label, **Desmethyl Levofloxacin-d8** serves as an ideal internal standard for quantitative bioanalytical studies. Its use significantly enhances the accuracy and precision of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Levofloxacin and its metabolites in biological matrices. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1]

Applications

The primary application of **Desmethyl Levofloxacin-d8** is as an internal standard in the quantitative analysis of Levofloxacin and its metabolites in various biological samples. This is essential for:

- **Pharmacokinetic Studies:** Accurate measurement of drug and metabolite concentrations over time is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of Levofloxacin.[1][2]
- **Therapeutic Drug Monitoring (TDM):** In clinical settings, monitoring the concentration of Levofloxacin in patients helps ensure therapeutic efficacy while minimizing potential toxicity.

- Metabolic Research: Studying the formation of metabolites like Desmethyl Levofloxacin provides insights into the drug's metabolic pathways.[2]
- Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Levofloxacin requires precise analytical methods.

Physicochemical Properties

Property	Value
Chemical Formula	C ₁₇ H ₁₁ D ₈ FN ₃ O ₄
Molecular Weight	389.41 g/mol
Appearance	Solid
Solubility	Soluble in DMSO and Methanol
Storage	Store at -20°C for long-term stability

Quantitative Data Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of Levofloxacin and Desmethyl Levofloxacin in human serum using **Desmethyl Levofloxacin-d8** as an internal standard.

Table 1: Calibration Curve for Levofloxacin and Desmethyl Levofloxacin

Analyte	Linear Range (mg/L)	Correlation Coefficient (r ²)
Levofloxacin	0.10 - 5.00	> 0.999
Desmethyl Levofloxacin	0.10 - 4.99	> 0.998

Table 2: Precision and Accuracy for Levofloxacin

QC Concentration (mg/L)	Within-Day Precision (%CV)	Between-Day Precision (%CV)	Accuracy (%)
Low (0.25)	2.4	4.1	112.7
Medium (1.25)	1.4	3.6	100.1
High (4.00)	1.8	3.8	105.2

Table 3: Precision and Accuracy for Desmethyl Levofloxacin

QC Concentration (mg/L)	Within-Day Precision (%CV)	Between-Day Precision (%CV)	Accuracy (%)
Low (0.25)	5.0	3.3	115.6
Medium (1.25)	1.5	0.0	100.2
High (4.00)	2.5	2.1	103.4

Pharmacokinetic Parameters of Levofloxacin in Humans

The use of **Desmethyl Levofloxacin-d8** as an internal standard allows for the accurate determination of the pharmacokinetic profile of the parent drug, Levofloxacin.

Table 4: Pharmacokinetic Parameters of Levofloxacin (500 mg oral dose)

Parameter	Mean Value
C _{max} (Peak Plasma Concentration)	5.2 ± 1.4 µg/mL
T _{max} (Time to Peak Concentration)	1-2 hours
Elimination Half-life (t _{1/2})	6-8 hours
Volume of Distribution (V _d)	1.1 L/kg
Oral Bioavailability	~99%

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

Protocol 1: Quantitative Analysis of Levofloxacin and Desmethyl Levofloxacin in Human Serum by LC-MS/MS

This protocol describes a method for the simultaneous quantification of Levofloxacin and its metabolite, Desmethyl Levofloxacin, in human serum samples.

1. Materials and Reagents:

- Levofloxacin analytical standard
- Desmethyl Levofloxacin analytical standard
- **Desmethyl Levofloxacin-d8** (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human serum (drug-free)

2. Preparation of Stock and Working Solutions:

- Prepare individual stock solutions of Levofloxacin, Desmethyl Levofloxacin, and **Desmethyl Levofloxacin-d8** in methanol at a concentration of 1 mg/mL.
- Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v).
- Prepare a working solution of the internal standard (**Desmethyl Levofloxacin-d8**) at a suitable concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

- To 100 μ L of serum sample, standard, or quality control, add 20 μ L of the internal standard working solution.
- Vortex for 10 seconds.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject a 5 μ L aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions:

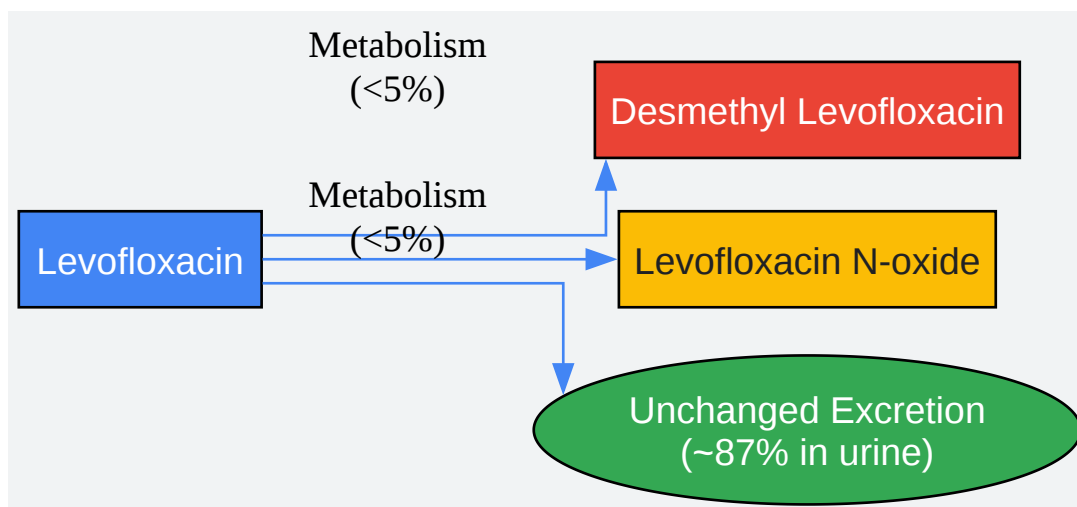
- LC System: Agilent 1200 series or equivalent
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5-95% B
 - 2.5-3.5 min: 95% B

- 3.5-3.6 min: 95-5% B
- 3.6-5.0 min: 5% B
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
 - Levofloxacin: m/z 362.2 \rightarrow 318.2
 - Desmethyl Levofloxacin: m/z 348.2 \rightarrow 304.2
 - **Desmethyl Levofloxacin-d8**: m/z 356.2 \rightarrow 312.2

5. Data Analysis:

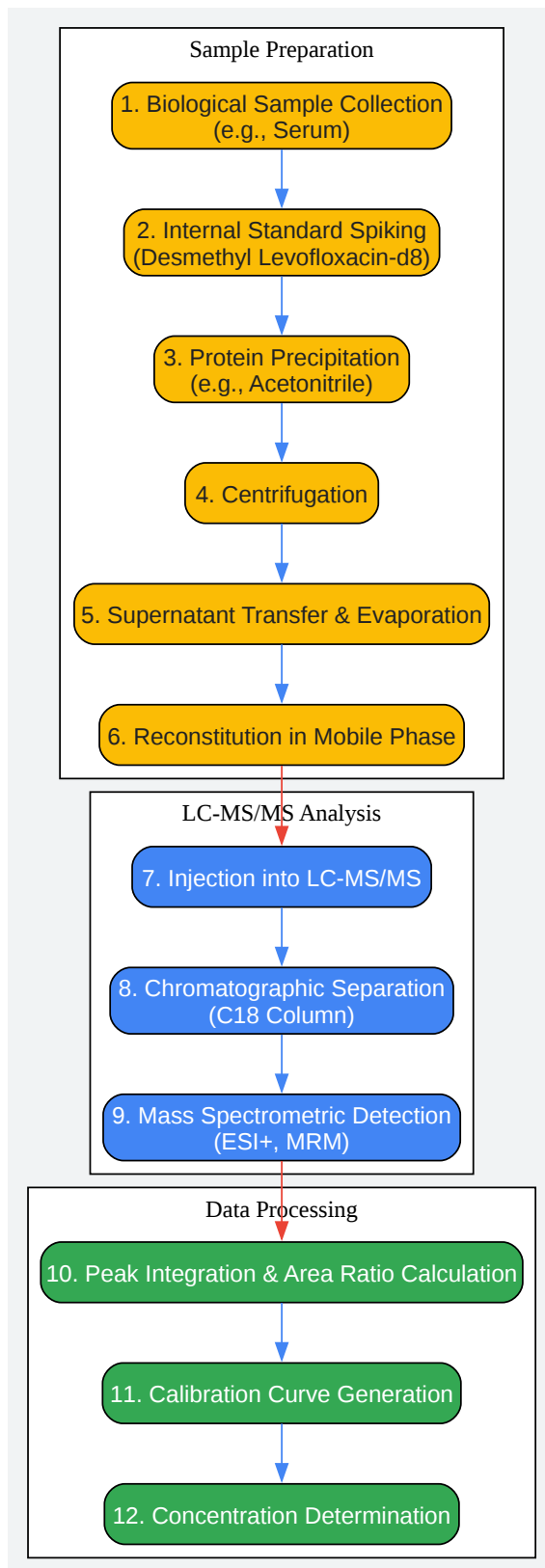
- Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
- Determine the concentrations of the unknown samples from the calibration curve.

Visualizations



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Metabolic pathway of Levofloxacin in humans.



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Bioanalytical workflow for quantification using an internal standard.

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